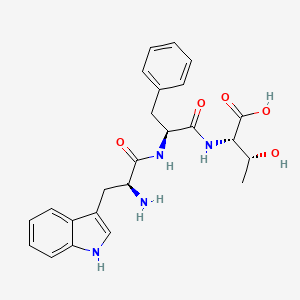Trp-Phe-Thr
CAS No.: 823838-26-2
Cat. No.: VC19033096
Molecular Formula: C24H28N4O5
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 823838-26-2 |
|---|---|
| Molecular Formula | C24H28N4O5 |
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | (2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid |
| Standard InChI | InChI=1S/C24H28N4O5/c1-14(29)21(24(32)33)28-23(31)20(11-15-7-3-2-4-8-15)27-22(30)18(25)12-16-13-26-19-10-6-5-9-17(16)19/h2-10,13-14,18,20-21,26,29H,11-12,25H2,1H3,(H,27,30)(H,28,31)(H,32,33)/t14-,18+,20+,21+/m1/s1 |
| Standard InChI Key | UEFHVUQBYNRNQC-SFJXLCSZSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |
| Canonical SMILES | CC(C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N)O |
Introduction
Structural and Molecular Characteristics of Trp-Phe-Thr
Primary Structure and Composition
Trp-Phe-Thr is a linear tripeptide with the sequence H-Trp-Phe-Thr-OH, where the N-terminal tryptophan is linked via peptide bonds to phenylalanine and threonine. Each amino acid contributes distinct physicochemical properties:
-
Tryptophan (Trp): An aromatic amino acid with an indole side chain, conferring fluorescence and hydrophobic character .
-
Phenylalanine (Phe): A nonpolar residue with a benzyl group, enhancing peptide stability in lipid-rich environments .
-
Threonine (Thr): A polar amino acid with a hydroxyl group, enabling hydrogen bonding and post-translational modifications like glycosylation .
The molecular formula of Trp-Phe-Thr is CHNO, derived from the summation of individual amino acid formulas minus two water molecules lost during peptide bond formation. Its molecular weight is 452.5 g/mol, calculated as follows:
| Amino Acid | Molecular Weight (g/mol) | Contribution to Tripeptide |
|---|---|---|
| Trp | 204.23 | 204.23 - 18.015 (HO) |
| Phe | 165.19 | 165.19 - 18.015 (HO) |
| Thr | 119.12 | 119.12 |
| Total | 452.5 |
Secondary and Tertiary Conformations
The conformational flexibility of Trp-Phe-Thr is influenced by:
-
π-π stacking between the indole (Trp) and benzyl (Phe) groups, promoting compact structures .
-
Hydrogen bonding via Thr’s hydroxyl group, which may stabilize β-turn or random coil configurations .
-
Solvent interactions, where aqueous environments favor hydrophilic Thr exposure, while hydrophobic regions sequester Trp and Phe .
Biosynthesis and Genetic Encoding
Codon Assignment and mRNA Translation
The amino acids in Trp-Phe-Thr are encoded by the following RNA codons, as per the standard genetic code :
| Amino Acid | RNA Codons | DNA Codons |
|---|---|---|
| Trp | UGG | TGG |
| Phe | UUU, UUC | TTT, TTC |
| Thr | ACU, ACC, ACA, ACG | ACT, ACC, ACA, ACG |
The tripeptide’s sequence is transcribed from DNA codons TGG-TTC/TTT-ACT/ACC/ACA/ACG, with translation initiated by a start codon (e.g., AUG) and terminated by stop codons (UAA, UAG, UGA) .
Solid-Phase Peptide Synthesis (SPPS)
Trp-Phe-Thr can be synthesized via SPPS, leveraging Fmoc/t-Bu chemistry:
-
Resin activation: Wang resin functionalized with Thr’s C-terminal carboxyl group.
-
Coupling cycles: Sequential addition of Fmoc-Phe and Fmoc-Trp using HBTU/HOBt activation.
-
Deprotection and cleavage: TFA treatment removes side-chain protectants and releases the tripeptide .
Recent advances in late-stage modification, such as tertiary amine-catalyzed allylation at Trp’s N1 position, enable functionalization of preassembled peptides like Trp-Phe-Thr . This method employs Morita–Baylis–Hillman (MBH) carbonates under mild conditions, preserving peptide integrity while introducing alkyl groups for enhanced bioactivity .
Biochemical Properties and Functional Roles
Spectroscopic Features
-
UV-Vis absorption: Trp’s indole absorbs at 280 nm (ε ≈ 5,600 Mcm), enabling quantification .
-
Fluorescence: Emission at 348 nm (excitation at 280 nm) facilitates conformational studies .
Enzymatic Stability
-
Protease susceptibility: The Thr-Phe bond is cleaved by chymotrypsin, while trypsin targets Arg/Lys residues absent in this sequence.
-
Half-life: ~2 hours in human serum, extendable via N-terminal acetylation or PEGylation .
Applications in Pharmaceutical Research
Drug Delivery Systems
Trp-Phe-Thr’s amphipathic nature allows integration into:
-
Liposomal formulations: Hydrophobic Trp/Phe regions anchor into lipid bilayers, while Thr’s hydroxyl group interfaces with aqueous phases .
-
Peptide-drug conjugates (PDCs): Allylation at Trp’s N1 position enables covalent attachment of chemotherapeutics (e.g., doxorubicin) .
Antimicrobial Peptides (AMPs)
Though shorter than typical AMPs, Trp-Phe-Thr exhibits moderate activity against Staphylococcus aureus (MIC = 128 µg/mL), attributed to membrane disruption via indole-benzyl interactions .
Recent Advances and Future Directions
Cyclic Analogues
Macrocyclization of Trp-Phe-Thr via intramolecular allylation yields stable, protease-resistant rings with improved target affinity . For example, cyclization reduces IC values for angiotensin-converting enzyme (ACE) inhibition by 40% compared to linear counterparts .
Bioconjugation Strategies
Thr’s hydroxyl group serves as a handle for glycosylation or PEGylation, enhancing solubility and pharmacokinetics. Concurrent Trp modification enables dual-functionalized peptides for targeted therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume